molecular formula C15H15ClN2O3S B5811902 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide

Katalognummer B5811902
Molekulargewicht: 338.8 g/mol
InChI-Schlüssel: ZOWCYGBCMFWRCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide, commonly known as CGP-7930, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This chemical compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.

Wirkmechanismus

CGP-7930 acts as a competitive antagonist of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activation of this compound, CGP-7930 inhibits the downstream signaling pathways that are involved in the regulation of synaptic plasticity, neuronal excitability, and neurotransmitter release. This leads to a reduction in the excessive glutamatergic neurotransmission that is associated with various neurological and psychiatric disorders.
Biochemical and physiological effects:
CGP-7930 has been shown to have several biochemical and physiological effects. It can reduce the release of glutamate and other neurotransmitters, inhibit the activation of intracellular signaling pathways, and modulate the expression of various genes that are involved in synaptic plasticity and neuronal survival. CGP-7930 can also improve cognitive function, reduce anxiety and depression-like behaviors, and attenuate drug-seeking behavior in preclinical models.

Vorteile Und Einschränkungen Für Laborexperimente

CGP-7930 has several advantages and limitations for lab experiments. It is a potent and selective antagonist of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide, which makes it a valuable pharmacological tool for studying the role of this receptor in various physiological and pathological processes. However, its lipophilicity and poor solubility in aqueous solutions can limit its bioavailability and pharmacokinetic properties. CGP-7930 also has a relatively short half-life, which requires frequent dosing in in vivo experiments.

Zukünftige Richtungen

CGP-7930 has several potential future directions for research. It can be used to investigate the role of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide in the development and progression of various neurological and psychiatric disorders. CGP-7930 can also be used as a lead compound for the development of novel this compound antagonists with improved pharmacokinetic properties and therapeutic efficacy. Furthermore, CGP-7930 can be used in combination with other drugs or therapies to enhance their therapeutic effects.

Synthesemethoden

The synthesis of CGP-7930 involves a series of chemical reactions. The starting material for the synthesis is N-methyl-N-phenylglycinamide, which is reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base to obtain N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide. The purity and yield of the final product can be improved by recrystallization from a suitable solvent.

Wissenschaftliche Forschungsanwendungen

CGP-7930 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, schizophrenia, addiction, and pain. It has been shown to modulate the glutamatergic neurotransmission system, which is involved in the pathophysiology of these disorders. CGP-7930 has also been used as a pharmacological tool to study the role of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide in various physiological and pathological processes.

Eigenschaften

IUPAC Name

2-(N-(4-chlorophenyl)sulfonylanilino)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-17-15(19)11-18(13-5-3-2-4-6-13)22(20,21)14-9-7-12(16)8-10-14/h2-10H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWCYGBCMFWRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.